molecular formula C9H6FNO2 B7853536 6-fluoro-2-hydroxy-1H-quinolin-4-one

6-fluoro-2-hydroxy-1H-quinolin-4-one

Cat. No.: B7853536
M. Wt: 179.15 g/mol
InChI Key: ZFBAAIYKVIMWHY-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-1H-quinolin-4-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that are valuable in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-hydroxy-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with fluorinated reagents. For example, the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolinone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and hydroquinolines, which can have different biological and chemical properties .

Scientific Research Applications

6-Fluoro-2-hydroxy-1H-quinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial growth and replication, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2(1H)-quinolinone
  • 4-Hydroxy-2-quinolones
  • Fluoroquinolones

Uniqueness

6-Fluoro-2-hydroxy-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, this compound may exhibit different levels of activity and selectivity, making it valuable for specific applications .

Properties

IUPAC Name

6-fluoro-2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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